

# Application Notes: Analysis of Voxtalisib-Induced Apoptosis by Flow Cytometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Voxtalisib |
| Cat. No.:      | B1684596   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Voxtalisib** (also known as XL765 or SAR245409) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).<sup>[1][2]</sup> These two proteins are critical components of a signaling pathway that is frequently hyperactivated in cancer, promoting cell proliferation, growth, and survival.<sup>[3]</sup> By inhibiting both PI3K and mTOR, **Voxtalisib** effectively disrupts this pathway, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.<sup>[1][4]</sup>

This application note provides a detailed protocol for the analysis of **Voxtalisib**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique for quantifying the extent of apoptosis in a cell population at the single-cell level.<sup>[5][6]</sup> The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.<sup>[7][8]</sup>

## Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.<sup>[8]</sup> Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact

membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.<sup>[7]</sup> By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

- Annexin V- / PI-: Live cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic/necrotic cells
- Annexin V- / PI+: Necrotic cells

## Data Presentation

The following tables summarize representative quantitative data from flow cytometry analysis of a human cancer cell line (e.g., Jurkat, a human T-cell leukemia line) treated with various concentrations of **Voxalisib** for 24 and 48 hours.

Table 1: Percentage of Apoptotic and Necrotic Jurkat Cells after 24-hour **Voxalisib** Treatment

| Voxalisib Concentration (μM) | Live Cells (%)<br>(Annexin V- / PI-) | Early                                     | Late                                               | Total Apoptotic Cells (%) |
|------------------------------|--------------------------------------|-------------------------------------------|----------------------------------------------------|---------------------------|
|                              |                                      | Apoptotic Cells (%)<br>(Annexin V+ / PI-) | Apoptotic/Necrotic Cells (%)<br>(Annexin V+ / PI+) |                           |
| 0 (Control)                  | 95.2 ± 1.5                           | 2.5 ± 0.5                                 | 1.8 ± 0.3                                          | 4.3 ± 0.8                 |
| 0.1                          | 88.7 ± 2.1                           | 7.8 ± 1.1                                 | 3.0 ± 0.6                                          | 10.8 ± 1.7                |
| 0.5                          | 75.4 ± 3.2                           | 15.6 ± 2.4                                | 8.5 ± 1.9                                          | 24.1 ± 4.3                |
| 1.0                          | 58.1 ± 4.5                           | 25.3 ± 3.1                                | 16.1 ± 2.8                                         | 41.4 ± 5.9                |
| 5.0                          | 35.6 ± 5.1                           | 38.9 ± 4.2                                | 25.0 ± 3.7                                         | 63.9 ± 7.9                |

Table 2: Percentage of Apoptotic and Necrotic Jurkat Cells after 48-hour **Voxalisib** Treatment

| Voxtalisib<br>Concentration<br>( $\mu$ M) | Live Cells (%)<br>(Annexin V- /<br>PI-) | Early                                           | Late                                                     | Total<br>Apoptotic<br>Cells (%) |
|-------------------------------------------|-----------------------------------------|-------------------------------------------------|----------------------------------------------------------|---------------------------------|
|                                           |                                         | Apoptotic<br>Cells (%)<br>(Annexin V+ /<br>PI-) | Apoptotic/Necrotic<br>Cells (%)<br>(Annexin V+ /<br>PI+) |                                 |
| 0 (Control)                               | 93.8 $\pm$ 1.8                          | 3.1 $\pm$ 0.6                                   | 2.6 $\pm$ 0.4                                            | 5.7 $\pm$ 1.0                   |
| 0.1                                       | 79.5 $\pm$ 2.5                          | 12.4 $\pm$ 1.5                                  | 7.6 $\pm$ 1.1                                            | 20.0 $\pm$ 2.6                  |
| 0.5                                       | 55.2 $\pm$ 3.8                          | 22.8 $\pm$ 2.9                                  | 21.5 $\pm$ 3.3                                           | 44.3 $\pm$ 6.2                  |
| 1.0                                       | 30.7 $\pm$ 4.9                          | 30.1 $\pm$ 3.5                                  | 38.7 $\pm$ 4.1                                           | 68.8 $\pm$ 7.6                  |
| 5.0                                       | 15.3 $\pm$ 3.9                          | 28.5 $\pm$ 4.8                                  | 55.7 $\pm$ 5.4                                           | 84.2 $\pm$ 10.2                 |

## Signaling Pathway and Experimental Workflow

[Click to download full resolution via product page](#)

Caption: **Voxtalisib** inhibits PI3K and mTOR, leading to apoptosis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for apoptosis analysis.

## Experimental Protocols

### Materials and Reagents

- **Voxalisib (XL765)**
- Cancer cell line of interest (e.g., Jurkat, MCF-7, etc.)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer
- Microcentrifuge
- Hemocytometer or automated cell counter

### Cell Culture and Treatment

- Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (e.g., 1 x 10<sup>6</sup> cells/well).
- Allow the cells to adhere (for adherent cell lines) or stabilize for 24 hours.
- Prepare a stock solution of **Voxalisib** in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest **Voxalisib** concentration used.

- Treat the cells with the different concentrations of **Voxtalisib** and the vehicle control for the desired time points (e.g., 24 and 48 hours).

## Staining Protocol for Flow Cytometry

- Harvest Cells:
  - For suspension cells, transfer the cell suspension to a conical tube.
  - For adherent cells, aspirate the culture medium (which may contain apoptotic floating cells) and save it in a conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved culture medium.
- Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
- Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
- Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately  $1 \times 10^6$  cells/mL.
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Sample Acquisition:
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour of staining.

## Flow Cytometry Analysis

- Set up the flow cytometer to detect FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and Propidium Iodide (typically detected with a >670 nm

longpass filter).

- Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the cell population of interest, excluding debris.
- Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and define the quadrants for analysis.
- Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
- Analyze the data using appropriate software to quantify the percentage of cells in each of the four quadrants:
  - Q1 (Annexin V- / PI+): Necrotic
  - Q2 (Annexin V+ / PI+): Late Apoptotic/Necrotic
  - Q3 (Annexin V+ / PI-): Early Apoptotic
  - Q4 (Annexin V- / PI-): Live

## Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of **Voxtalisib**-induced apoptosis by flow cytometry. The dual inhibition of PI3K and mTOR by **Voxtalisib** leads to a significant, dose- and time-dependent increase in apoptosis in cancer cells. The Annexin V/PI staining method is a reliable and reproducible assay for evaluating the pro-apoptotic efficacy of **Voxtalisib** and other PI3K/mTOR pathway inhibitors in preclinical drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Expert Consensus on the Clinical Application of PI3K/AKT/mTOR Inhibitors in the Treatment of Breast Cancer (2025 Edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- To cite this document: BenchChem. [Application Notes: Analysis of Voxtalisib-Induced Apoptosis by Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684596#flow-cytometry-analysis-of-apoptosis-with-voxtalisib>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)